(5-Fluoropyridin-3-yl)(isoindolin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Fluoropyridin-3-yl)(isoindolin-2-yl)methanone is a chemical compound that features a fluorinated pyridine ring and an isoindolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoropyridin-3-yl)(isoindolin-2-yl)methanone typically involves the reaction of 5-fluoropyridine with isoindolinone under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 5-fluoropyridine is coupled with a boronic acid derivative of isoindolinone in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Fluoropyridin-3-yl)(isoindolin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions, typically in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, (5-Fluoropyridin-3-yl)(isoindolin-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its fluorinated pyridine ring can interact with biological targets, making it a useful tool for probing biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to modulate biological targets can lead to the development of new drugs for various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5-Fluoropyridin-3-yl)(isoindolin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyridine ring can form strong interactions with these targets, leading to inhibition or activation of biological pathways. The isoindolinone moiety can also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (5-Fluoropyridin-2-yl)(isoindolin-2-yl)methanone
- (5-Chloropyridin-3-yl)(isoindolin-2-yl)methanone
- (5-Bromopyridin-3-yl)(isoindolin-2-yl)methanone
Uniqueness
(5-Fluoropyridin-3-yl)(isoindolin-2-yl)methanone is unique due to the presence of the fluorine atom on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold for drug discovery and materials science.
Properties
IUPAC Name |
1,3-dihydroisoindol-2-yl-(5-fluoropyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O/c15-13-5-12(6-16-7-13)14(18)17-8-10-3-1-2-4-11(10)9-17/h1-7H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLERJXOGQJNYQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C(=O)C3=CC(=CN=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.